4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Overview
Description
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol.
Preparation Methods
The synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine involves several steps. One common synthetic route includes the reaction of cyclohexanone with cyclopropylmethanol in the presence of a base to form the intermediate cyclopropylmethoxycyclohexane. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in fields like polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a cyclohexane ring, used in the production of rubber chemicals and pharmaceuticals.
Cyclopropylamine: An amine with a cyclopropyl group, known for its use in organic synthesis and as a building block for pharmaceuticals.
Methoxycyclohexane: A compound with a methoxy group attached to a cyclohexane ring, used as a solvent and intermediate in chemical synthesis.
The uniqueness of this compound lies in its combination of a cyclopropylmethoxy group and an amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h9-11H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNXLSSCMVSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736101 | |
Record name | 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919799-84-1 | |
Record name | 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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